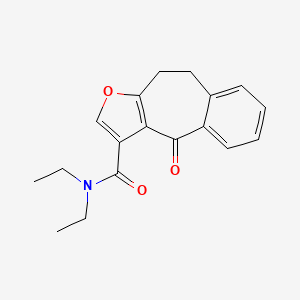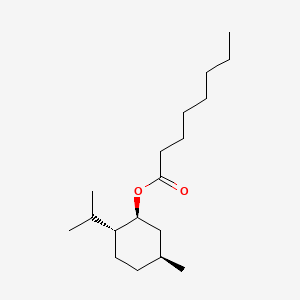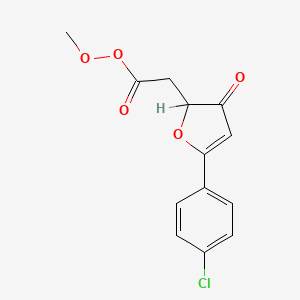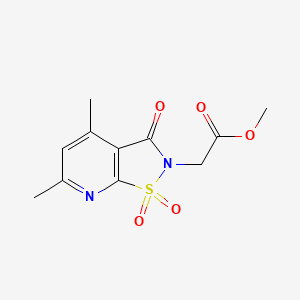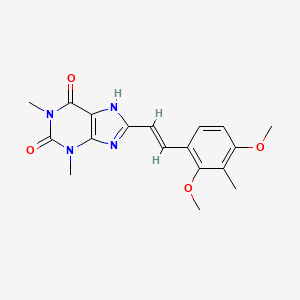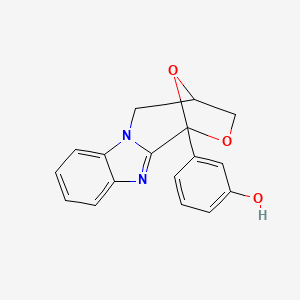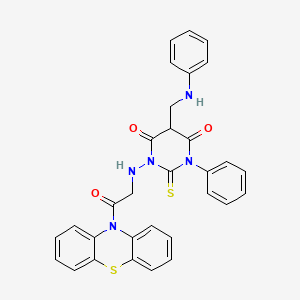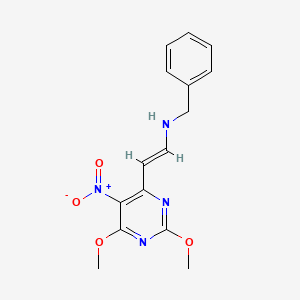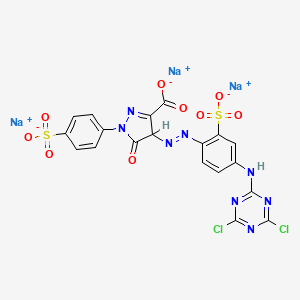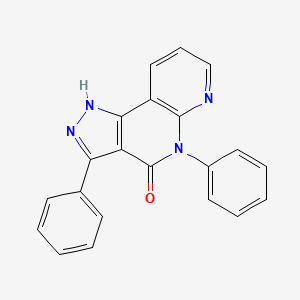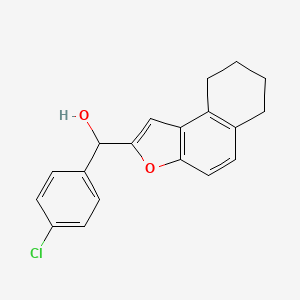
2H-1-Benzopyran-2-one, 7-methoxy-8-(3-(4-(phenylmethyl)-1-piperazinyl)propoxy)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 7-methoxy-8-(3-(4-(phenylmethyl)-1-piperazinyl)propoxy)-, dihydrochloride is a synthetic organic compound characterized by its complex molecular structure. The compound is recognized for its biological activity and potential applications in various fields, including medicine and biochemistry. Its structure includes a benzopyran core, which is common in many bioactive compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthetic Route: The synthesis of this compound generally involves a multi-step organic reaction process starting from benzopyran. Each step includes specific reagents and conditions designed to introduce the desired functional groups systematically.
Reaction Conditions: Key reaction conditions include temperature control, solvent choice, and catalytic agents which are critical for successful synthesis. For instance, the use of methoxy and piperazine derivatives is crucial in the intermediate steps of the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound involves scalable synthetic methods such as batch reactors and continuous flow systems. These methods ensure high yield and purity while minimizing by-products. Industrial production also employs rigorous quality control protocols to comply with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, which can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically target the benzopyran ring, using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy and propoxy groups.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or iodine.
Major Products Formed from These Reactions
Oxidation: Introduction of hydroxyl groups or ketone formation.
Reduction: Formation of alcohols or alkanes.
Substitution: Creation of derivatives with altered functional groups, enhancing or modifying biological activity.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable precursor in organic synthesis, particularly in developing new pharmacologically active agents.
Biology
Biologically, this compound interacts with various biomolecules, demonstrating potential as a therapeutic agent. It is studied for its effects on enzymes, receptors, and other cellular targets.
Medicine
In medicine, research focuses on its pharmacokinetic properties and therapeutic potential. It is investigated for treating conditions such as inflammation, infections, and neurological disorders.
Industry
Industrially, the compound is used in the development of new materials, including polymers and advanced coatings, due to its unique chemical properties.
Mecanismo De Acción
Molecular Targets and Pathways Involved
The mechanism of action for this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. It modulates these targets' activity, leading to altered cellular responses. Pathways involved may include signal transduction cascades, which are critical in various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-8-(3-(4-methyl-1-piperazinyl)propoxy)-, dihydrochloride.
2H-1-Benzopyran-2-one, 7-methoxy-8-(3-(4-(phenylmethyl)-1-piperidinyl)propoxy)-, dihydrochloride.
Uniqueness
Compared to similar compounds, 2H-1-Benzopyran-2-one, 7-methoxy-8-(3-(4-(phenylmethyl)-1-piperazinyl)propoxy)-, dihydrochloride exhibits unique properties due to its specific piperazine substitution. This alteration impacts its binding affinity and biological activity, making it a distinct entity with potentially enhanced therapeutic effects.
Hope this satisfies your curiosity! If there's more detail you need, just let me know.
Propiedades
Número CAS |
148711-86-8 |
|---|---|
Fórmula molecular |
C24H30Cl2N2O4 |
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
8-[3-(4-benzylpiperazin-1-yl)propoxy]-7-methoxychromen-2-one;dihydrochloride |
InChI |
InChI=1S/C24H28N2O4.2ClH/c1-28-21-10-8-20-9-11-22(27)30-23(20)24(21)29-17-5-12-25-13-15-26(16-14-25)18-19-6-3-2-4-7-19;;/h2-4,6-11H,5,12-18H2,1H3;2*1H |
Clave InChI |
GOEBBGGLVRHUNV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C=CC(=O)O2)OCCCN3CCN(CC3)CC4=CC=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


